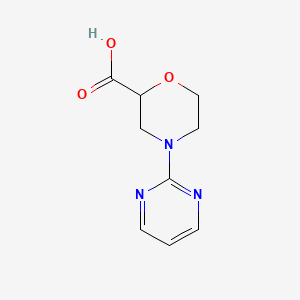

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWSNMPZSLAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the 4-(Pyrimidin-2-yl)morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

A Note on the Subject Compound: Initial inquiries into 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid (CAS 1249103-94-3) revealed a significant scarcity of publicly available scientific literature and supplier information for this specific molecule. Consequently, this guide has been broadened to address the parent scaffold, 4-(pyrimidin-2-yl)morpholine , a cornerstone for numerous advanced therapeutic candidates. The principles, synthetic strategies, and biological activities discussed herein are derived from extensive research on closely related analogs and are intended to provide a robust framework for researchers and drug development professionals working within this chemical space.

Part 1: The 4-(Pyrimidin-2-yl)morpholine Scaffold: A Keystone in Kinase Inhibition

The convergence of the morpholine and pyrimidine heterocycles within a single molecular framework has given rise to a class of compounds with significant therapeutic potential.[1][2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine function, is a favored building block in medicinal chemistry.[1][3][4] Its inclusion in a drug candidate can confer a range of advantageous properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substitution.[3][5] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, key parameters in optimizing pharmacokinetic profiles.

The pyrimidine ring is a fundamental component of nucleobases and, as such, is a well-recognized pharmacophore that can mimic endogenous structures to interact with a variety of biological targets.[6] When coupled, the 4-(pyrimidin-2-yl)morpholine scaffold presents a unique combination of features. The morpholine moiety often serves to anchor the molecule within the solvent-exposed region of an active site, while the pyrimidine core can engage in crucial hydrogen bonding and aromatic interactions deeper within the target protein. This scaffold has proven particularly effective in the design of kinase inhibitors, where it has been extensively explored as a bioisostere for other privileged structures.[2]

Part 2: Synthetic Strategies for 4-(Pyrimidin-2-yl)morpholine Derivatives

The construction of the 4-(pyrimidin-2-yl)morpholine core is typically achieved through nucleophilic aromatic substitution (SNAr). A common and efficient approach involves the reaction of a 2-halopyrimidine with morpholine.

General Synthetic Workflow

Caption: General workflow for the synthesis of the 4-(pyrimidin-2-yl)morpholine scaffold.

Exemplary Synthetic Protocol

The following protocol is a generalized representation based on synthetic methods reported for analogous structures.[5]

Step 1: Reaction Setup

-

To a solution of a 2-halopyrimidine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF) is added morpholine (1.1-1.5 equivalents).

-

A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 equivalents), is then added to the reaction mixture. The choice of base is critical; an inorganic base like K2CO3 facilitates workup, while an organic base like Et3N can be removed under reduced pressure.

Step 2: Reaction Execution

-

The reaction mixture is stirred at an elevated temperature (typically ranging from 80 °C to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 4-(pyrimidin-2-yl)morpholine derivative.

Part 3: Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has identified the 4-(pyrimidin-2-yl)morpholine scaffold as a key component in potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8]

The PI3K/Akt/mTOR Signaling Cascade

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-(pyrimidin-2-yl)morpholine derivatives.

Derivatives based on this scaffold have demonstrated potent inhibitory activity against various isoforms of PI3K, particularly PI3Kα.[7] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, thereby suppressing tumor cell growth and inducing apoptosis.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which feature the core 4-(pyrimidin-2-yl)morpholine scaffold, against various cancer cell lines.

| Compound | A549 (IC50, µM) | PC-3 (IC50, µM) | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | Reference |

| 8d | 10.27 | 6.02 | 7.65 | 7.93 | [7] |

Data extracted from a study on thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety.[7]

Part 4: Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the 4-(pyrimidin-2-yl)morpholine scaffold has yielded valuable insights into the structure-activity relationships (SAR) governing PI3K inhibition.

-

Substitution on the Pyrimidine Ring: The pyrimidine ring serves as a key interaction point with the hinge region of the kinase domain. Modifications at the 4- and 6-positions of the pyrimidine can significantly impact potency and selectivity.

-

The Role of the Morpholine Group: As previously mentioned, the morpholine moiety often enhances solubility and occupies the solvent-exposed region of the active site. Its oxygen atom can form a critical hydrogen bond with a conserved water molecule or amino acid residue.

-

Introduction of Additional Scaffolds: The attachment of various pharmacophores to the core structure has been extensively explored. For instance, the introduction of phenylpyridine-carboxamide scaffolds has been shown to be beneficial for cytotoxic activity.[2] Similarly, the incorporation of a pyrazoline moiety has yielded compounds with potent anticancer effects.[7]

Part 5: Future Directions and Conclusion

The 4-(pyrimidin-2-yl)morpholine scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and proven ability to interact with key biological targets make it a valuable tool in the medicinal chemist's arsenal. Future research in this area will likely focus on:

-

Improving Isoform Selectivity: Designing derivatives that can selectively inhibit specific PI3K isoforms to minimize off-target effects and enhance the therapeutic window.

-

Dual-Target Inhibitors: Exploring the potential of this scaffold to develop inhibitors that can simultaneously target multiple nodes within the PI3K/Akt/mTOR pathway or other oncogenic signaling cascades.

-

Overcoming Drug Resistance: Developing next-generation compounds that can effectively combat acquired resistance to existing PI3K inhibitors.

Part 6: References

-

Zhu, W., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules.

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.

-

Santa Cruz Biotechnology, Inc. 4-Pyrimidin-5-yl-morpholine-2-carboxylic acidcarbonate.

-

ChemScene. 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine dihydrochloride.

-

Georganics. 4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine.

-

BOC Sciences. 4-(Pyrimidin-2-yl)morpholine.

-

Chem-Impex. 3-Butenenitrile.

-

BLD Pharm. 4-(Pyridin-2-yl)morpholine.

-

Zhu, W., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules.

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Balandina, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.

-

Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

-

Singh, P., & Kaur, M. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.

-

PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine.

-

Zhu, W., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed.

-

Wikipedia. Morpholine.

-

U.S. Environmental Protection Agency. Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester.

-

Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]

- 8. Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid: A Scaffold for Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular and physicochemical properties, propose a logical synthetic pathway, and explore its potential applications in drug development, all grounded in the established roles of its constituent pyrimidine and morpholine scaffolds.

Core Molecular Profile

While specific experimental data for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is not extensively documented in publicly accessible databases, its molecular formula and weight can be precisely determined from its constituent parts. The foundational structure, 4-(Pyrimidin-2-yl)morpholine, possesses the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[][2] The addition of a carboxylic acid group at the 2-position of the morpholine ring incorporates one carbon, two oxygen, and one additional hydrogen atom (accounting for the carboxyl proton and the hydrogen at the 2-position).

Therefore, the molecular characteristics of the title compound are as follows:

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid |

Scientific Rationale and Significance

The combination of pyrimidine and morpholine moieties in a single scaffold is a well-established strategy in medicinal chemistry to develop novel therapeutic agents.[3] These two heterocycles contribute favorable physicochemical and pharmacological properties, making them privileged structures in drug design.

The Role of the Morpholine Moiety: The morpholine ring is a versatile component in drug candidates, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate basicity.[4] Its inclusion can lead to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable drugs.

The Contribution of the Pyrimidine Scaffold: Pyrimidine derivatives are integral to a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases and other enzymes.

The strategic placement of a carboxylic acid group on the morpholine ring introduces a key functional handle for further chemical modification and can also serve as a crucial interaction point with target proteins.

Proposed Synthetic Strategy

A plausible and efficient synthesis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid can be envisioned through a multi-step process, leveraging established synthetic methodologies for similar heterocyclic compounds. The following proposed pathway is designed for clarity and reproducibility.

Caption: Proposed synthetic workflow for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid.

Experimental Protocol

Step 1: Protection of Morpholine-2-carboxylic Acid

-

To a solution of morpholine-2-carboxylic acid in methanol, add oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester of morpholine-2-carboxylic acid. The rationale for this protection step is to prevent the carboxylic acid from interfering with the subsequent nucleophilic substitution reaction.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the protected morpholine-2-carboxylate and 2-chloropyrimidine in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.[3]

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The use of a base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the morpholine nitrogen onto the electron-deficient pyrimidine ring.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography.

Step 3: Deprotection of the Carboxylic Acid

-

Dissolve the purified, protected intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the final product, 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, with an appropriate organic solvent.

-

Dry the organic layer, concentrate it, and purify the final compound, if necessary, by recrystallization or chromatography.

Potential Applications in Drug Discovery

The unique structural features of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid suggest its potential as a valuable scaffold for the development of novel therapeutics in several key areas:

-

Oncology: Given the prevalence of both pyrimidine and morpholine moieties in kinase inhibitors, this compound could serve as a starting point for the design of novel anticancer agents targeting specific protein kinases.

-

Inflammatory Diseases: The anti-inflammatory properties of many pyrimidine derivatives suggest that this scaffold could be explored for the development of new treatments for chronic inflammatory conditions.[3]

-

Infectious Diseases: The structural motifs present in this molecule are also found in various antimicrobial and antiviral agents, indicating a potential avenue for the development of new anti-infective drugs.

Conclusion

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural components suggest a favorable profile for drug development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 54. Available at: [Link]

-

Molbase. 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID. Available at: [Link]

-

Atlantis Press. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]

-

PharmBricks Inc. Morpholines. Available at: [Link]

-

MDPI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link]

-

PubChem. MORPHOLINE. Available at: [Link]

Sources

Novel Morpholine-2-Carboxylic Acid Derivatives for Drug Discovery

Executive Summary

The morpholine-2-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a constrained bioisostere of proline and piperazine-2-carboxylic acid, this heterocyclic core offers unique physicochemical advantages: lowered lipophilicity (LogP), enhanced metabolic stability compared to piperidines, and defined vectorality for substituent display.

This guide provides a technical roadmap for the design, synthesis, and application of morpholine-2-carboxylic acid derivatives. It moves beyond basic descriptions to analyze the causality of synthetic choices and the mechanistic rationale for deployment in therapeutic areas such as NMDA receptor modulation and peptidomimetics.

The Pharmacophore: Structural & Physicochemical Logic

Bioisosterism and Conformation

The morpholine ring predominantly adopts a chair conformation. Unlike piperidine, the oxygen atom at position 4 reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine), improving oral bioavailability by reducing ionization at physiological pH.

When a carboxylic acid is introduced at the C2 position, it creates a chiral center that dictates the spatial arrangement of the N-substituent relative to the acid.

-

(S)-Isomer: Often mimics L-proline, placing the carboxylate in an equatorial or axial position depending on N-substitution and pH, critical for peptide bond mimicry.

-

Dipole Moment: The 1,4-relationship of the heteroatoms creates a distinct dipole that can engage in specific H-bonding networks within enzyme active sites (e.g., aspartyl proteases).

SAR Decision Matrix

The optimization of this scaffold typically follows a bifurcated strategy targeting the Nitrogen (N4) and the Carboxylate (C2).

Figure 1: SAR Optimization logic for the Morpholine-2-carboxylic acid core.

Strategic Synthesis: The Henegar Route

While multiple routes exist (e.g., from serine), the most scalable and "self-validating" protocol for drug discovery is the Epichlorohydrin Route (adapted from Henegar, J. Org. Chem. 2008).[1][2] This route avoids expensive amino acid starting materials and chromatography in early steps.

Why this Route?

-

Chirality Source: Uses (S)- or (R)-Epichlorohydrin, which are inexpensive and available in high optical purity (>99% ee).

-

Regiocontrol: The ring-opening of epichlorohydrin by the amino alcohol is directed by the steric hindrance and electronic nature of the epoxide, ensuring the correct regioisomer.

-

Scalability: The intermediates are often crystalline or distillable oils, avoiding flash chromatography.

Synthetic Workflow Diagram

Figure 2: The Henegar Route for the enantioselective synthesis of the core scaffold.

Experimental Protocols

Synthesis of (S)-N-Boc-Morpholine-2-Carboxylic Acid

Note: This protocol synthesizes the (S)-enantiomer.[2][3] Use (S)-epichlorohydrin to obtain the (R)-enantiomer.

Phase 1: Cyclization to Hydroxymethylmorpholine

-

Reactants: Charge a reactor with N-benzylethanolamine (1.0 equiv) and 2-propanol/water (1:1 v/v).

-

Addition: Add (R)-Epichlorohydrin (1.05 equiv) slowly. Stir overnight at ambient temperature.

-

Cyclization: Add aqueous tetraethylammonium hydroxide (Et4NOH, 35 wt%, 1.3 equiv). The reaction is exothermic; monitor temperature.[2]

-

Workup: Quench with 1M HCl to pH 9. Extract with dichloromethane (DCM).

-

Validation Point: 1H NMR should show the disappearance of epoxide signals. The product is (S)-N-benzyl-2-hydroxymethylmorpholine.

Phase 2: Protection Swap (One-Pot)

-

Hydrogenolysis: Dissolve the benzyl intermediate in methanol. Add Boc anhydride (1.1 equiv) and 10% Pd/C (5 wt% loading).

-

Reaction: Hydrogenate at 50 psi for 12 hours.

-

Filtration: Filter catalyst through Celite. Concentrate to yield (S)-N-Boc-2-hydroxymethylmorpholine.[2]

-

Validation Point: Check for loss of aromatic protons in NMR.

Phase 3: TEMPO Oxidation (The Critical Step)

Rationale: TEMPO/Bleach is chosen over Jones reagent to prevent epimerization at the C2 center and allow mild conditions.

-

Setup: Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (10 mmol) in Acetonitrile/Phosphate buffer (pH 6.7) mixture (1:1).

-

Catalyst: Add TEMPO (0.07 equiv).

-

Oxidant: Simultaneously add sodium chlorite (NaClO2, 2.0 equiv, 80% purity) and dilute bleach (NaOCl, 0.02 equiv) dropwise while maintaining temperature at 35°C.

-

Quench: Pour into ice-cold Na2SO3 solution.

-

Isolation: Acidify to pH 3 with 1N HCl and extract immediately with Ethyl Acetate.

-

Purification: Recrystallize from Hexanes/EtOAc.

Data Summary Table: Typical Yields & Specs

| Step | Intermediate | Typical Yield | Key QC Parameter |

| 1 | N-Benzyl-2-hydroxymethyl | 85-90% | Purity >95% (GC/HPLC) |

| 2 | N-Boc-2-hydroxymethyl | 92-95% | Loss of Benzyl signals |

| 3 | Morpholine-2-COOH | 75-80% | ee > 98% (Chiral HPLC) |

Medicinal Chemistry Applications

NMDA Receptor Antagonists

Morpholine-2-carboxylic acid derivatives act as modulators of the NMDA receptor, specifically interacting with the glycine binding site (GluN1 subunit).

-

Mechanism: The carboxylic acid mimics the glycine carboxylate, while the morpholine ring acts as a spacer that can be substituted to reach hydrophobic pockets (e.g., adding a biphenyl group at N4).

-

Advantage: Unlike competitive antagonists that completely block the channel (causing psychotomimetic side effects), these derivatives often exhibit partial agonist or "soft" antagonist profiles, improving the safety window.

Peptidomimetics (Proline Bioisosteres)

The scaffold is a direct replacement for proline in peptide drugs.

-

Conformational Lock: The morpholine ring restricts the

and -

Case Study: In Morphiceptin analogs (mu-opioid receptor ligands), replacing Proline with morpholine-2-carboxylic acid retains receptor affinity while significantly increasing resistance to enzymatic degradation by prolyl oligopeptidases.

Protease Inhibitors

In Factor Xa and Renin inhibitors, the morpholine nitrogen serves as a vertex. The C2-carboxyl is often converted to an amide, directing a P1 group into the enzyme's S1 pocket. The ether oxygen of the morpholine can accept a hydrogen bond from the enzyme backbone, increasing binding enthalpy.

References

-

Henegar, K. E. (2008).[2] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Link

-

Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 546. Link

-

Mogi, M., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.[4] International Journal of Peptide and Protein Research, 35(1), 35–45.[4] (Contextual citation for proline replacement logic).

-

Anelli, P. L., et al. (1987).[5] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...[5] using TEMPO. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

Sources

Technical Guide: Bioisosteres of Proline – Pyrimidine and Morpholine Architectures

Executive Summary

This technical guide analyzes the bioisosteric replacement of proline residues with morpholine and pyrimidine scaffolds in medicinal chemistry. While proline is unique among amino acids for its conformational rigidity (restricting

The Proline Paradox: Structural Necessity vs. ADMET Liability

Proline is the only proteinogenic N-alkylated amino acid. Its cyclic pyrrolidine side chain connects back to the backbone nitrogen, creating a secondary amine.

-

Conformational Lock: The 5-membered ring restricts the backbone dihedral angle

to roughly -60° to -77°, forcing the peptide chain into kinks or turns (e.g., -

Cis/Trans Isomerization: Unlike other amino acids (>99.9% trans), peptidyl-prolyl bonds have a significant cis population (~5-30%), regulated by Peptidyl-Prolyl Isomerases (PPIases).

-

The Problem: Proline-rich regions are often metabolically liable (Prolyl oligopeptidase) or suffer from poor membrane permeability due to the lack of an amide hydrogen donor.

Decision Matrix: When to Substitute?

Use the following logic flow to determine the appropriate bioisostere class.

Figure 1. Strategic decision tree for selecting proline bioisosteres based on specific ADMET or potency liabilities.

Morpholine: The Direct Homolog (Electronic & Solubilizing Isostere)

Morpholine (1,4-oxazinane) is a 6-membered heterocycle often viewed as a "homoproline" analogue with an inserted oxygen atom.

Physicochemical Impact

Replacing the pyrrolidine ring of proline with a morpholine ring (specifically Morpholine-3-carboxylic acid ) introduces profound changes:

| Property | Proline (Pyrrolidine) | Morpholine Isostere | Impact on Drug Design |

| Ring Size | 5-membered | 6-membered | Expands "bite angle"; alters vector of attached carbonyls. |

| Basicity (pKa) | ~10.6 (Secondary Amine) | ~8.3 (Secondary Amine) | Critical: Reduced basicity improves membrane permeability (less ionized at physiological pH). |

| LogP | Higher | Lower (More Polar) | Ether oxygen reduces lipophilicity; improves aqueous solubility. |

| H-Bonding | None in ring | Ether Oxygen (Acceptor) | Creates new H-bond interactions with solvent or receptor side chains. |

Morpholine-3-Carboxylic Acid (Mor-3-COOH)

This is the direct structural surrogate. The ether oxygen at position 4 (relative to the acid) withdraws electron density from the nitrogen, lowering the pKa.

Case Study Application: In the design of Matrix Metalloproteinase (MMP) inhibitors, replacing proline with morpholine-3-carboxylic acid maintained the "kink" required to fit the S1' pocket while significantly enhancing water solubility, a common failure point for peptide-based inhibitors.

Pyrimidine: The Topological Turn Mimetic

Unlike morpholine, a pyrimidine ring is aromatic and planar. It does not structurally resemble proline's aliphatic ring. However, it is a functional bioisostere for the proline-induced turn.

Mechanism of Mimicry

Proline is often found at the

-

Scaffold: 2-amino-pyrimidine or pyrimidine-4-carboxamides.

-

Effect: The planar ring eliminates the entropic penalty of folding. The pyrimidine nitrogen atoms can act as internal H-bond acceptors, mimicking the intramolecular H-bonds that stabilize natural

-turns.

Pyrimidine-Morpholine Hybrids (Kinase Inhibitors)

In kinase drug discovery (e.g., PI3K, mTOR inhibitors), the Morpholino-pyrimidine motif is ubiquitous.

-

The Pyrimidine: Acts as the "Hinge Binder" (mimicking the Adenine of ATP).

-

The Morpholine: Projects into the solvent-exposed region. It mimics the solubility properties of a solvent-exposed proline residue but prevents the aggregation often seen with hydrophobic proline-rich loops.

Experimental Protocols

Synthesis of (S)-Morpholine-3-Carboxylic Acid

Rationale: This protocol uses L-Serine as a chiral pool starting material to ensure enantiomeric purity, critical for bioisosteric replacement.

Reagents: L-Serine methyl ester, Chloroacetyl chloride, NaH (Sodium Hydride), THF.

Step-by-Step Methodology:

-

Acylation: Dissolve L-Serine methyl ester HCl (10 mmol) in DCM/TEA at 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir 2h. (Forms

-chloroacetyl-serine ester).[1][2] -

Cyclization: Dissolve intermediate in dry THF. Cool to 0°C. Add NaH (2.5 eq) cautiously. The alkoxide generates intramolecularly and displaces the chloride.

-

Reduction: The resulting lactam (5-oxomorpholine-3-carboxylate) is reduced using

or -

Hydrolysis: Saponify the methyl ester with LiOH in THF/Water to yield the free acid.

Figure 2.[3][4][5][6] Synthetic route for the chiral construction of Morpholine-3-carboxylic acid from Serine.

Protocol: Determining LogD and pKa Shifts

Rationale: To validate the bioisosteric advantage, you must quantify the physicochemical shift.

-

Compound Prep: Synthesize Proline-containing lead (Compound A) and Morpholine-analogue (Compound B).

-

pKa Assay: Use Potentiometric Titration (e.g., Sirius T3). Dissolve 1 mg of compound in 0.15 M KCl. Titrate from pH 2 to 12.

-

Expectation: Compound B should show a pKa shift of

units relative to A.

-

-

LogD Shake-Flask:

-

Prepare phosphate buffer (pH 7.4) saturated with octanol.

-

Dissolve compound in octanol-saturated buffer.

-

Add equal volume of buffer-saturated octanol. Shake 1h. Centrifuge.

-

Analyze phases via HPLC-UV.

-

Calculation:

.

-

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry (via PMC). [Link]

-

Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and Valid

-Turn Mimetic Library. Journal of the American Chemical Society. [Link] -

Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI). [Link]

-

Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. [Link]

Sources

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. drughunter.com [drughunter.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pharmacophore Modeling of 4-(Pyrimidin-2-yl)morpholine Derivatives

Abstract

The 4-(pyrimidin-2-yl)morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in developing potent and selective kinase inhibitors, particularly against the PI3K/Akt/mTOR signaling pathway.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for this chemical class, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the causal reasoning behind critical experimental choices, from initial data set preparation to final hit validation. This document serves as a practical blueprint, integrating field-proven insights with authoritative protocols to create a self-validating workflow for the discovery of novel therapeutic agents.

The Strategic Imperative: Why Model 4-(Pyrimidin-2-yl)morpholine Derivatives?

The convergence of the pyrimidine ring and the morpholine moiety creates a scaffold with exceptionally favorable drug-like properties. The morpholine ring, in particular, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, while also serving as an integral component of the pharmacophore for many enzyme inhibitors.[2][4][5] Its well-balanced lipophilic-hydrophilic nature often enhances blood-brain barrier permeability.[6] When fused with a pyrimidine core—a common feature in ATP-competitive inhibitors—the resulting derivatives frequently target critical nodes in cell signaling pathways, most notably the Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) proteins, which are often hyperactivated in various cancers.[1][3][7]

Pharmacophore modeling provides a rational, computationally efficient framework to distill the essential three-dimensional stereo-electronic features required for a molecule to bind its biological target.[8][9] By creating a 3D "query" of these features, we can rapidly screen vast chemical libraries containing millions of compounds to identify novel molecules with a high probability of biological activity, dramatically accelerating the lead identification process.[10][11][12]

The Pharmacophore Modeling Workflow: A Conceptual Overview

The journey from a chemical class of interest to a validated list of potential new drug candidates follows a structured, multi-stage process. Each stage acts as a filter, progressively refining the dataset to enrich for compounds with the desired biological and chemical characteristics.

Caption: High-level overview of the pharmacophore modeling and virtual screening workflow.

Phase 1: Pharmacophore Model Generation and Validation

This initial phase is the most critical, as the quality of the generated pharmacophore model directly dictates the success of any subsequent virtual screening campaign.

Foundational Decision: Ligand-Based vs. Structure-Based Approach

The first strategic decision is the choice of modeling approach, which hinges on the available structural data.[13][14]

-

Ligand-Based Modeling: This approach is used when the 3D structure of the biological target is unknown or unreliable. It relies on a set of known active ligand molecules, aligning them to deduce the common chemical features responsible for their activity.[8][15] The core assumption is that these structurally diverse molecules bind to the target in a similar conformation, revealing the essential pharmacophoric features.

-

Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or NMR) is available, this method is preferred.[11][16] The model is derived directly from the key interaction points between the protein and a bound ligand within the active site.[11][15] This provides a more direct and often more accurate representation of the binding requirements.

Causality: For 4-(pyrimidin-2-yl)morpholine derivatives targeting kinases like PI3Kα or mTOR, numerous crystal structures are available in the Protein Data Bank (PDB). Therefore, a structure-based or a hybrid approach is the most authoritative and mechanistically grounded choice. It allows us to leverage the known protein-ligand interactions to define the pharmacophore features with high confidence.

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Protocol 1: Structure-Based Pharmacophore Generation (PI3Kα Example)

This protocol outlines the generation of a pharmacophore model based on a known inhibitor co-crystallized with PI3Kα.

Objective: To generate a 3D pharmacophore model that captures the essential binding interactions for a PI3Kα inhibitor.

Methodology:

-

Target Selection & Preparation:

-

Select a high-resolution crystal structure of PI3Kα in complex with an inhibitor containing the pyrimidine-morpholine scaffold from the Protein Data Bank (PDB).

-

Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE, Discovery Studio).[8] This involves:

-

Removing water molecules beyond 5 Å from the ligand.

-

Adding hydrogen atoms and optimizing their positions.

-

Assigning correct bond orders and formal charges.

-

Minimizing the energy of the complex to relieve steric clashes.

-

-

Causality: This preparation step is crucial to ensure the protonation states and hydrogen bonding networks are chemically correct, which is fundamental for accurate feature identification.[15]

-

-

Feature Identification:

-

Analyze the interactions between the bound ligand and the PI3Kα active site residues.

-

Generate pharmacophore features based on these interactions. Common software like LigandScout, Phase, or Catalyst can automate this process.[8][17]

-

A typical pharmacophore for a PI3K inhibitor will include features such as:[1][18]

-

Hydrogen Bond Acceptors (HBA): Often mapping to the nitrogen atoms of the pyrimidine ring, interacting with hinge region residues.

-

Hydrophobic (H) / Aromatic (AR) Features: Corresponding to the pyrimidine ring and any associated phenyl groups that occupy hydrophobic pockets.

-

Excluded Volumes: Spheres placed in the active site to represent regions of steric hindrance, preventing candidate molecules from clashing with the protein.

-

-

-

Model Refinement:

-

Review the automatically generated features. Ensure they align with known structure-activity relationship (SAR) data for PI3Kα inhibitors.

-

Manually adjust feature radii, locations, or types if necessary to create a more robust and selective model.

-

Caption: Hypothetical pharmacophore features mapped onto a 4-(pyrimidin-2-yl)morpholine core.

Protocol 2: Rigorous Model Validation

A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[15] This protocol ensures the model's predictive power.

Objective: To validate the generated pharmacophore model for its ability to enrich active compounds and exclude inactives.

Methodology:

-

Test Set Preparation:

-

Compile a test set of molecules not used in the model's creation. This set must contain:

-

A diverse set of known active PI3Kα inhibitors (ideally with varying scaffolds).

-

A much larger set of "decoys" – molecules with similar physicochemical properties to the actives but presumed to be inactive.[19]

-

-

-

Validation Screening:

-

Screen the combined test set against the pharmacophore model.

-

Calculate key statistical metrics to evaluate the model's performance.

-

-

Performance Metrics Analysis:

-

Summarize the results in a table to assess the model's quality. A good model should have high values for metrics like the Enrichment Factor and Goodness of Hit score.[20]

-

| Metric | Description | Formula | Acceptable Value |

| Total Hits (Ht) | Total number of compounds in the database that match the pharmacophore. | - | - |

| Active Hits (Ha) | Number of known active compounds that match the pharmacophore. | - | - |

| Enrichment Factor (E) | The ratio of the concentration of actives in the hit list to the concentration of actives in the original database. | E = (Ha/Ht) / (A/D) | > 1.0 |

| Goodness of Hit (GH) | A score that balances the recovery of actives against the exclusion of inactives. | GH = [(Ha(3A+Ht))/(4HtA)] x [1-((Ht-Ha)/(D-A))] | > 0.7 (Very Good) |

| Table 1: Key Pharmacophore Model Validation Metrics. 'A' is the total number of active compounds in the database, and 'D' is the total number of compounds in the database.[20] |

-

Fischer's Randomization Test:

-

This method assesses the statistical significance of the model.[19][21] The activities of the training set molecules are scrambled, and new pharmacophore hypotheses are generated.

-

If the original model has a significantly better score than the dozens of models generated with scrambled data, it is considered statistically robust and not a result of chance correlation.

-

Phase 2: Virtual Screening and Hit Refinement

With a validated pharmacophore model, the next phase involves using it as a 3D search query to find novel compounds.

Protocol 3: Pharmacophore-Based Virtual Screening

Objective: To identify novel hit compounds from a large chemical database that match the validated pharmacophore model.

Methodology:

-

Database Preparation:

-

Select one or more large compound libraries (e.g., ZINC, Enamine, Maybridge).[10][22]

-

Prepare the database for screening. This involves generating multiple low-energy 3D conformers for each molecule to ensure that the bioactive conformation is likely to be present.[16] This is a computationally intensive but essential step.

-

-

Virtual Screening Execution:

-

Hit Filtering and Prioritization:

-

Pharmacophore Fit Score: Rank the initial hits based on how well they fit the pharmacophore model. Higher scores indicate a better geometric and feature alignment.[22]

-

Rule-Based Filtering: Apply medicinal chemistry filters, such as Lipinski's Rule of Five, to remove compounds with poor drug-like properties (e.g., high molecular weight, poor predicted solubility).[12][24]

-

Visual Inspection: Manually inspect the top-scoring hits to remove compounds with reactive functional groups or synthetically unfeasible structures.

-

Post-Screening Refinement: Docking and ADME/Tox

The hits from pharmacophore screening are not yet leads. They are candidate structures that must be subjected to further computational and, eventually, experimental validation.

-

Molecular Docking: Each high-priority hit should be docked into the active site of the target protein (e.g., PI3Kα).[1][11] This step serves two purposes:

-

It predicts the most likely binding pose of the compound.

-

It provides a physics-based scoring function to estimate the binding affinity, offering a secondary ranking metric.

-

Causality: While pharmacophore screening is fast and excellent for finding compounds with the right features, it doesn't evaluate the detailed energetics of the protein-ligand interaction. Docking provides this crucial layer of analysis.[22]

-

-

In Silico ADME/Tox Prediction: Before committing to expensive chemical synthesis, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the top-ranked hits.[9] Numerous computational models can predict properties like aqueous solubility, Caco-2 permeability, CYP450 inhibition, and potential hERG liability.

| Hit ID | Pharmacophore Fit | Docking Score (kcal/mol) | Predicted Solubility | Lipinski Violations |

| ZINC12345 | 4.85 | -9.5 | Good | 0 |

| ZINC67890 | 4.72 | -9.1 | Moderate | 0 |

| ZINC54321 | 4.66 | -8.8 | Good | 0 |

| Table 2: Example of a prioritized hit list after virtual screening and post-processing. |

Conclusion and Future Outlook

Pharmacophore modeling of 4-(pyrimidin-2-yl)morpholine derivatives is a powerful and validated strategy for the discovery of novel kinase inhibitors. By grounding the process in a structure-based approach and adhering to rigorous validation protocols, researchers can significantly increase the efficiency and success rate of identifying high-quality lead candidates. The workflow described in this guide—from initial data selection and model generation to virtual screening and post-hoc refinement—provides a robust framework for navigating the complexities of modern computational drug discovery.

The integration of artificial intelligence and machine learning into pharmacophore modeling is a rapidly advancing frontier.[8] These methods promise to enhance feature extraction, improve the accuracy of virtual screening, and build more predictive models of bioactivity and toxicity, further accelerating the development of next-generation therapeutics based on this privileged scaffold.

References

-

ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

-

Sciety. (n.d.). Ligand-Based Pharmacophore Modeling and Molecular Docking for the Discovery of PI3K(p110α)/AKT1 Pathway Inhibitor. [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

ResearchGate. (n.d.). Discovery and design of new PI3K inhibitors through pharmacophore-based virtual screening, molecular docking, and binding free energy analysis. [Link]

-

MDPI. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Fiveable. (2025). Pharmacophore modeling. [Link]

-

ResearchGate. (n.d.). The pharmacophore model of PI3Kα inhibitor with compounds 1 (green.... [Link]

-

Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. [Link]

-

ResearchGate. (n.d.). 3D Pharmacophore-based virtual screening workflow. [Link]

-

PubMed. (2010). 3D Pharmacophore-based virtual screening workflow. [Link]

-

PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Conference GHR. (2016). Pharmacophore Based Screening and Molecular Docking Study of PI3K Inhibitors. [Link]

-

Oxford Academic. (2022). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. [Link]

-

Bentham Science. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

-

ResearchGate. (n.d.). Pharmacophore generated from 27 ATP competitive inhibitors of mTOR.... [Link]

-

Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

PMC. (2021). In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. [Link]

-

PubMed. (2014). An in silico protocol for identifying mTOR inhibitors from natural products. [Link]

-

Springer. (2014). An in silico protocol for identifying mTOR inhibitors from natural products. [Link]

-

ResearchGate. (n.d.). (A) Pharmacophore model based on the reported mTOR inhibitors and the.... [Link]

-

PMC. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. [Link]

-

PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

-

Frontiers. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. [Link]

-

Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. [Link]

-

PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. [Link]

-

MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

-

PMC. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

-

PMC. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

-

Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

-

ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

R Discovery. (2025). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. [Link]

-

Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

-

PubChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

- 14. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. fiveable.me [fiveable.me]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacophore modeling and 3D-QSAR analysis of phosphoinositide 3-kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An in silico protocol for identifying mTOR inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Pharmacophore Based Screening and Molecular Docking Study of PI3K Inhibitors -Journal of Integrative Natural Science | 학회 [koreascience.kr]

Methodological & Application

Application Note & Protocol: Synthesis of N-Aryl Morpholine-2-Carboxylic Acids via SNAr Reaction

Introduction: The Strategic Importance of N-Aryl Morpholine Carboxylic Acids

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the cancer therapeutic gefitinib. Its incorporation often enhances aqueous solubility, metabolic stability, and pharmacokinetic properties. The N-aryl morpholine-2-carboxylic acid core, in particular, serves as a versatile building block for constructing complex molecules with significant therapeutic potential. This framework allows for the introduction of diverse aryl substituents, enabling fine-tuning of a compound's biological activity.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and reliable method for forging the crucial C-N bond between an electron-deficient aromatic ring and the nitrogen atom of morpholine-2-carboxylic acid. This application note provides a detailed, field-proven protocol for this transformation, emphasizing the underlying mechanistic principles and offering insights to ensure robust and reproducible outcomes in a research and drug development setting.

Mechanistic Underpinnings: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. For this specific transformation, the reaction is contingent on the presence of a highly electron-deficient aromatic substrate.

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the secondary amine of morpholine-2-carboxylic acid on an electron-poor aromatic ring. This aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) group, positioned ortho or para to a suitable leaving group (typically a halogen like F, Cl, or Br). The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is critical for the reaction to proceed.

-

Step 2: Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is typically the rate-determining step of the overall reaction. The choice of leaving group is important; fluoride is often preferred as it is the most electronegative halogen, making the attached carbon more electrophilic and facilitating the initial attack.

A non-nucleophilic base is essential to deprotonate the carboxylic acid and the morpholine nitrogen, enhancing its nucleophilicity and preventing unwanted side reactions.

Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of (R/S)-4-(2,4-dinitrophenyl)morpholine-2-carboxylic acid

This protocol details the reaction of morpholine-2-carboxylic acid with 1-fluoro-2,4-dinitrobenzene as a model system. The principles outlined can be adapted for other activated aryl halides.

3.1. Materials and Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| (R/S)-Morpholine-2-carboxylic acid | ≥98% | Sigma-Aldrich | 7528-54-3 |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% | Sigma-Aldrich | 70-34-8 |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | 7087-68-5 |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific | 7647-01-0 |

| Brine (Saturated NaCl solution) | - | - | 7647-14-5 |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Fisher Scientific | 7757-82-6 |

3.2. Equipment

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes for liquid transfer

-

Magnetic stir plate with heating capabilities

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

3.3. Reaction Workflow

Figure 2: Step-by-step experimental workflow for the SNAr reaction.

3.4. Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R/S)-morpholine-2-carboxylic acid (1.0 eq, e.g., 262 mg, 2.0 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (10 mL) via syringe. Stir until the solid is fully dissolved. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 870 µL, 5.0 mmol). The additional base ensures both the carboxylic acid and the amine are deprotonated.

-

Substrate Addition: In a separate vial, dissolve 1-fluoro-2,4-dinitrobenzene (FDNB) (1.1 eq, 410 mg, 2.2 mmol) in a minimal amount of anhydrous DMSO (2 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C. The reaction is typically exothermic upon addition but may require gentle heating for completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting aryl halide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL). Acidify the aqueous solution to a pH of ~2-3 by the slow addition of 1 M HCl. This step protonates the carboxylic acid of the product, making it extractable into an organic solvent.

-

Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual water and DMSO. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,4-dinitrophenyl)morpholine-2-carboxylic acid.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key checkpoints:

-

Anhydrous Conditions: The use of anhydrous solvents is critical. Water can compete as a nucleophile, leading to the formation of 2,4-dinitrophenol as a significant byproduct.

-

Stoichiometry of Base: Using at least two equivalents of a non-nucleophilic base like DIPEA is crucial. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the secondary amine, significantly increasing its nucleophilicity.

-

TLC Monitoring: Regular TLC analysis provides a real-time assessment of the reaction's progress, preventing premature work-up or unnecessary heating, which could lead to decomposition.

-

Acidic Work-up: The acidification step is essential for product isolation. By protonating the carboxylate, the product's solubility is shifted from the aqueous phase to the organic phase, enabling efficient extraction.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Solvent: DMSO is an excellent solvent for SNAr reactions. Its polar aprotic nature effectively solvates the cationic species without hydrogen bonding to the nucleophile, thereby preserving the nucleophile's reactivity.

-

Choice of Base: DIPEA is a bulky, non-nucleophilic base. This is important to prevent the base itself from competing with the morpholine derivative in attacking the aryl halide. Simpler bases like triethylamine can sometimes participate in side reactions.

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating (60-70 °C) significantly accelerates the rate of reaction, especially with less reactive aryl chlorides or bromides. However, excessive temperatures (>90 °C) should be avoided as they can promote the decomposition of the nitro-containing aromatic ring.

References

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

-

Crosby, J. (2007). Nucleophilic Aromatic Substitution. Journal of Chemical Education, 84(7), 1124. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

Application Note: High-Throughput Synthesis of Amide Libraries Utilizing 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

Abstract

This application note provides a comprehensive guide for the efficient synthesis of diverse amide libraries based on the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid scaffold. This particular structural motif is of significant interest in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring with the hydrogen bonding capabilities of the pyrimidine moiety.[1][2][3] We present detailed, validated protocols for both solution-phase parallel synthesis and solid-phase organic synthesis (SPOS), enabling researchers to rapidly generate libraries for screening in drug discovery programs. Methodologies for reaction monitoring, product purification, and quality control using LC-MS are also detailed to ensure the integrity of the compound collection.

Introduction: The Value of the Pyrimidinyl-Morpholine Scaffold

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and cell permeability.[4][5] When combined with a pyrimidine ring—a key component in many biologically active compounds—the resulting 4-(pyrimidin-2-yl)morpholine structure offers a versatile platform for creating focused libraries targeting a wide range of biological targets. The carboxylic acid at the 2-position serves as a convenient chemical handle for diversification through amide bond formation, one of the most fundamental and widely used reactions in pharmaceutical research.[6][7]

The generation of amide libraries from this core allows for the systematic exploration of the chemical space around the scaffold by introducing a variety of amine building blocks. This approach facilitates structure-activity relationship (SAR) studies and the identification of lead compounds with improved potency and selectivity.

Principles of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. This process typically requires the "activation" of the carboxylic acid to make its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8][9] Modern coupling reagents have been developed to achieve this activation efficiently, with high yields and minimal side reactions, particularly the preservation of stereochemical integrity (i.e., minimizing racemization).[10][11]

The Role of HATU as a Coupling Reagent

For the protocols described herein, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent. HATU is a uronium salt-based reagent prized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[10][12]

The mechanism involves two key stages:

-

Activation: The carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[13]

-

Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, generating a key OAt-active ester intermediate. This ester is significantly more reactive towards the amine than the original carboxylic acid.[12][13]

-

Coupling: The incoming amine attacks the OAt-active ester to form the stable amide bond, regenerating HOAt.[13]

This process is highly efficient and generally complete within 1-4 hours at room temperature.[12]

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: Solution-Phase Parallel Synthesis in 96-Well Plates

This method is ideal for generating a moderately sized library (e.g., 24-96 compounds) where each member is synthesized in a separate well, facilitating straightforward tracking and analysis.

Materials & Equipment:

| Reagent/Equipment | Specification |

| 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | (Specify stereoisomer, e.g., (S)- or (R)-) |

| Amine Building Block Library | Diverse primary and secondary amines |

| HATU | Coupling Reagent |

| DIPEA (Hünig's base) | Non-nucleophilic base, anhydrous |

| Anhydrous Dimethylformamide (DMF) | HPLC grade |

| 96-well reaction block with sealing mat | |

| Multichannel pipette or liquid handling robot | |

| Centrifugal evaporator | |

| LC-MS system | For analysis and purification |

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.2 M stock solution of 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid in anhydrous DMF.

-

Prepare a 0.2 M stock solution of HATU in anhydrous DMF.[12]

-

Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

-

Prepare a plate of 0.22 M stock solutions of your diverse amine library in anhydrous DMF (one amine per well).

-

-

Reaction Setup (in 96-well block):

-

To each designated well, add the amine solution (1.1 equivalents, e.g., 110 µL).

-

Add the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid stock solution (1.0 equivalent, e.g., 100 µL).

-

Add the DIPEA stock solution (3.0 equivalents, e.g., 75 µL).[10]

-

Initiate the reaction by adding the HATU stock solution (1.05 equivalents, e.g., 105 µL). Seal the plate securely with a sealing mat.

-

-

Reaction and Monitoring:

-

Agitate the reaction block on an orbital shaker at room temperature for 2-4 hours.

-

To monitor, take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to check for consumption of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Once the reaction is complete, unseal the plate.

-

Remove the solvent by placing the block in a centrifugal evaporator overnight.

-

Re-dissolve the residue in each well in a suitable solvent for analysis and purification (e.g., 500 µL of DMSO or a DMSO/Methanol mixture). This creates your crude library plate ready for screening or purification.

-

Workflow for Solution-Phase Synthesis

Caption: Workflow for parallel solution-phase amide library synthesis.

Protocol 2: Solid-Phase Organic Synthesis (SPOS)

This approach is highly effective for creating larger libraries and simplifies purification, as excess reagents and byproducts are washed away from the resin-bound product.[14][15] We will use a Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide at the C-terminus of the linker, if desired, or attachment of the amine first. For this protocol, we will attach the carboxylic acid to the resin.

Materials & Equipment:

| Reagent/Equipment | Specification |

| Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g loading |

| 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | |

| Amine Building Block Library | |

| HATU, DIPEA, Anhydrous DMF | As above |

| 20% Piperidine in DMF | For Fmoc deprotection |

| Dichloromethane (DCM) | Anhydrous |

| Trifluoroacetic Acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger |

| Solid-phase synthesis vessels or fritted syringes |

Step-by-Step Procedure:

-

Resin Swelling & Deprotection:

-

Place Rink Amide resin (1.0 eq) in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain.

-

Add 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

-

Repeat with fresh 20% piperidine/DMF for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all piperidine.

-

-

Loading the Carboxylic Acid:

-

In a separate vial, pre-activate the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.[12]

-

Add this activated solution to the deprotected resin.

-

Agitate at room temperature for 4 hours.

-

Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amide Coupling (Library Diversification):

-

This step is performed in parallel vessels for each different amine.

-

To each vessel of resin, add a solution of the unique amine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

-

Agitate at room temperature for 4 hours.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x). Dry the resin under vacuum.

-

-

Cleavage and Isolation:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% TIS.

-

Add the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

-

Workflow for Solid-Phase Synthesis

Caption: General workflow for solid-phase amide library synthesis.

Characterization and Quality Control

The success of a screening campaign relies on the quality and identity of the library compounds. Mass spectrometry is an ideal technique for the high-throughput analysis of combinatorial libraries.[16][17]

-

LC-MS Analysis: Each crude product should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Objective: To confirm the presence of the desired product (by its mass-to-charge ratio, m/z) and estimate its purity (by the area-under-the-curve of the UV chromatogram).

-

Method: A fast gradient (e.g., 2-5 minutes) on a C18 column is typically sufficient.

-

Data Interpretation: The expected mass for each library member should be calculated and compared against the observed mass from the MS detector. Purity is often reported as the percentage of the desired product peak area relative to all peak areas in the chromatogram. High-resolution mass spectrometry (HRMS) can provide unambiguous elemental composition for further confirmation.[18][19]

-

Example LC-MS Data Summary:

| Compound ID | Amine Used | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (%) |

| LIB-001 | Benzylamine | 313.15 | 313.2 | >95 |

| LIB-002 | 4-Fluoroaniline | 315.12 | 315.1 | >92 |

| LIB-003 | Pyrrolidine | 275.14 | 275.2 | >98 |

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Conversion / Incomplete Reaction | 1. Inefficient activation. 2. Sterically hindered or electron-deficient amine. 3. Reagents (especially DMF) not anhydrous. | 1. Ensure HATU is fresh; allow pre-activation for 10-15 min before adding amine.[12] 2. Increase reaction time, warm slightly (e.g., to 40°C), or increase equivalents of amine and coupling reagent. 3. Use fresh anhydrous solvents. |

| Guanidinylation Side Product | Excess HATU reacting with the amine nucleophile.[20] | Use a stoichiometry of HATU closer to 1.0 equivalent relative to the carboxylic acid. Ensure the amine is not the limiting reagent. |

| Epimerization | The base used for activation is too strong or reaction temperature is too high. | DIPEA is generally good for minimizing racemization with HATU.[10] Avoid stronger bases and excessive heating. |

| Poor Yield after SPOS Cleavage | 1. Incomplete loading or coupling on resin. 2. Incomplete cleavage. | 1. Use a test cleavage on a small amount of resin after coupling to confirm success (Kaiser test for free amines). 2. Extend cleavage time to 3-4 hours or use a fresher TFA cocktail. |

Conclusion

The 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid scaffold provides an excellent starting point for the generation of medicinally relevant amide libraries. The detailed solution-phase and solid-phase protocols presented here, centered around the efficient HATU coupling chemistry, offer robust and scalable methods for producing diverse compound collections. Proper application of these synthetic workflows, combined with diligent LC-MS analysis for quality control, will empower research teams to accelerate their drug discovery efforts.

References

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem. [URL: https://www.benchchem.

- Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11258669/]

- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Analysis and screening of combinatorial libraries using mass spectrometry. PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/11835254]

- HATU - Wikipedia. Wikipedia. [URL: https://en.wikipedia.

- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. [URL: https://www.spectroscopyonline.

- Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/11550993_Analysis_and_screening_of_combinatorial_libraries_using_mass_spectrometry]

- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1537261/full]

- High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac901765n]

- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/basic-concepts-of-using-solid-phase-synthesis-to-build-small-organic-molecules-using-2chlorotrityl-chloride-resin-2329-6798.1000113.pdf]